molecular formula C26H32N4O3S B1193790 VU6007705

VU6007705

Cat. No.: B1193790
M. Wt: 480.63
InChI Key: YUMBEWHZSRMENI-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VU6007705 is a muscarinic acetylcholine receptor positive allosteric modulator (PAM).

Scientific Research Applications

Vacuum-Ultraviolet Photon Detections

Vacuum-ultraviolet (VUV) photon detection technology, an area of research relevant to VU6007705, is crucial in various scientific fields. It finds applications in space science, high-energy physics, large-scale scientific facilities, and the electronic industry. Recent advancements in ultra-wide bandgap semiconductors have led to the development of economical VUV photodetectors with low power consumption and small size. The performance optimization of VUV photodetectors is central to the progress in these fields (Zheng, Jia, & Huang, 2020).

Assessment of Failure Criteria in Composite Laminates

Another application of this compound is in the field of materials science, specifically in assessing failure criteria and damage evolution methods for composite laminates under low-velocity impact. This research utilizes the VUMAT subroutine in ABAQUS for predicting damage initiation and accumulation in composite laminates. The results have implications for improving the resilience and performance of materials used in various industrial applications (Li et al., 2019).

Carbon Allotropes in Materials Science

The study of carbon allotropes, like fullerenes, nanotubes, and graphene, represents a significant application area for this compound. These materials have unique properties and potential applications in numerous scientific and technological domains. Research in this area has profound implications for the development of new materials with specialized characteristics (Hirsch, 2010).

Lab-Scale Intervention in Technology and Science

This compound also plays a role in lab-scale interventions across various scientific and technological domains. This encompasses the development of new technologies and their integration with scientific research, highlighting the dynamic interaction between science, technology, and society (Schuurbiers & Fisher, 2009).

Drug Discovery and Development

While excluding direct drug use and dosage information, this compound's role in drug discovery and development is noteworthy. It's involved in the discovery process, contributing to the progress of medicines and understanding the genetic basis of diseases, which is vital for future therapeutic developments (Drews, 2000).

Genetic Testing and Variant Analysis

In the field of genetics, particularly in genetic testing for inherited disorders, this compound is instrumental in identifying variants of uncertain significance (VUS). This aids in the classification of genetic variants, enhancing the accuracy and utility of genetic testing in clinical practice (Pricolo et al., 2020).

Pharmacochemistry Education

This compound's relevance extends to educational settings, particularly in pharmacochemistry. It facilitates the engagement of students in scientific research, bridging the gap between academic inquiry and practical research applications (van Rens et al., 2013).

Properties

Molecular Formula

C26H32N4O3S

Molecular Weight

480.63

IUPAC Name

(R)-1-((1H-Indazol-5-yl)sulfonyl)-N-propyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide

InChI

InChI=1S/C26H32N4O3S/c1-2-14-30(25-9-5-7-19-6-3-4-8-23(19)25)26(31)20-12-15-29(16-13-20)34(32,33)22-10-11-24-21(17-22)18-27-28-24/h3-4,6,8,10-11,17-18,20,25H,2,5,7,9,12-16H2,1H3,(H,27,28)/t25-/m1/s1

InChI Key

YUMBEWHZSRMENI-RUZDIDTESA-N

SMILES

O=C(C1CCN(S(=O)(C2=CC3=C(NN=C3)C=C2)=O)CC1)N(CCC)[C@@H]4CCCC5=C4C=CC=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VU-6007705;  VU 6007705;  VU6007705

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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